Ethyl 4-chloro-3-methylbenzoylformate
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Overview
Description
Ethyl 4-chloro-3-methylbenzoylformate is an organic compound with the molecular formula C11H11ClO3. It is also known as ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate. This compound is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-methylbenzoylformate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzaldehyde.
Reduction: Formation of ethyl 4-chloro-3-methylbenzyl alcohol.
Substitution: Formation of compounds with various functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 4-chloro-3-methylbenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-methylbenzoylformate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical reactions. The chloro and methyl groups on the benzene ring influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 4-chloro-3-methylbenzoylformate can be compared with other similar compounds, such as:
Ethyl 4-chlorobenzoylformate: Lacks the methyl group, resulting in different reactivity and applications.
Ethyl 3-methylbenzoylformate: Lacks the chloro group, affecting its chemical properties and uses.
Ethyl 4-chloro-3-methylbenzoate: Similar structure but lacks the formyl group, leading to different chemical behavior.
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRICMRDLKNJBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374503 |
Source
|
Record name | ETHYL 4-CHLORO-3-METHYLBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250642-57-0 |
Source
|
Record name | ETHYL 4-CHLORO-3-METHYLBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloro-3-methylbenzoylformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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